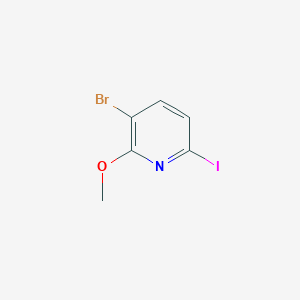

3-Bromo-6-iodo-2-methoxypyridine

Description

Significance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

Polyhalogenated pyridines are crucial building blocks in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.netnih.gov The pyridine (B92270) ring itself is a key component in many important biological molecules. wikipedia.org The presence of multiple halogen atoms on the pyridine ring offers several advantages for synthetic chemists. Each halogen atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the stepwise and selective introduction of different functional groups. researchgate.netresearchgate.net This controlled functionalization is essential for building intricate molecular frameworks.

The reactivity of the halogen atoms often depends on their position on the pyridine ring and the nature of the other substituents present. nih.gov This differential reactivity enables chemists to perform selective reactions at one halogen site while leaving the others intact for subsequent modifications. This orthogonality is a highly sought-after feature in multistep organic synthesis.

Overview of 3-Bromo-6-iodo-2-methoxypyridine within the Landscape of Pyridine Chemistry

Within the diverse family of polyhalogenated pyridines, this compound stands out due to its specific arrangement of substituents. The presence of a bromine atom at the 3-position, an iodine atom at the 6-position, and a methoxy (B1213986) group at the 2-position creates a unique electronic and steric environment on the pyridine ring.

The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This allows for selective functionalization at the 6-position.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260669-96-2 |

| Molecular Formula | C₆H₅BrINO |

| Molecular Weight | 313.92 g/mol |

| Appearance | Solid |

This data is compiled from multiple sources. anichemllc.combldpharm.comsigmaaldrich.combiosynth.com

Academic Research Focus and Scope of Investigating this compound

The primary academic research interest in this compound lies in its application as a versatile building block for the synthesis of highly substituted pyridine derivatives. The ability to selectively functionalize the C-I and C-Br bonds allows for the construction of complex molecules that would be challenging to prepare using other methods.

Research efforts are often directed towards exploring the scope and limitations of various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the two different halogenated positions. These investigations aim to develop efficient and selective protocols for introducing a wide range of substituents, including aryl, alkynyl, and amino groups. The insights gained from these studies contribute to the broader understanding of pyridine chemistry and expand the toolbox of synthetic organic chemists.

Structure

3D Structure

Properties

CAS No. |

1260669-96-2 |

|---|---|

Molecular Formula |

C6H5BrINO |

Molecular Weight |

313.92 g/mol |

IUPAC Name |

3-bromo-6-iodo-2-methoxypyridine |

InChI |

InChI=1S/C6H5BrINO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |

InChI Key |

COKPQOLQYORIJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)I)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Bromo 6 Iodo 2 Methoxypyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Precursors

The introduction of bromine and iodine atoms at specific positions on the pyridine ring is a critical challenge due to the electronic nature of the heterocycle. Directed halogenation strategies are therefore essential to achieve the desired 3-bromo-6-iodo substitution pattern.

This approach involves the initial synthesis of an iodo-2-methoxypyridine, followed by a regioselective bromination step. The directing effect of the existing methoxy (B1213986) and iodo groups, along with the nitrogen atom in the pyridine ring, plays a crucial role in determining the position of the incoming bromine atom. The synthesis often starts from a suitable pyridine N-oxide, which can facilitate regioselective halogenation at the 2-position. nih.gov

Alternatively, the synthesis can commence with a bromo-2-methoxypyridine, such as 3-bromo-2-methoxypyridine, followed by a directed iodination. sigmaaldrich.comsigmaaldrich.com The steric and electronic influences of the bromo and methoxy groups guide the iodine to the 6-position. This method offers a different pathway to the target molecule, and the choice between this and the previous strategy may depend on the availability and reactivity of the starting materials.

The success of regioselective halogenation hinges on the careful selection of halogenating agents and the optimization of reaction conditions. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are commonly employed as sources of electrophilic halogens. organic-chemistry.org The choice of solvent can also significantly influence the reactivity and regioselectivity of the halogenation process. organic-chemistry.org For instance, the use of hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides, allowing for mild and regioselective halogenation of various heterocycles. organic-chemistry.org

Table 1: Halogenation Reagents and Conditions

| Halogenating Agent | Substrate | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Iodo-2-methoxypyridine | Acetonitrile | Room Temperature | Regioselective bromination | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | 3-Bromo-2-methoxypyridine | Dichloromethane | 0°C to Room Temperature | Regioselective iodination | organic-chemistry.org |

Approaches via Nucleophilic Substitution of Halogenated Pyridines

An alternative synthetic route to 3-Bromo-6-iodo-2-methoxypyridine involves the introduction of the methoxy group via nucleophilic substitution on a pre-halogenated pyridine ring.

This strategy starts with a pyridine ring bearing multiple halogen atoms, such as a dibromo-iodopyridine or a bromo-diiodopyridine. The methoxy group is then introduced by nucleophilic aromatic substitution (SNAr) using a methoxide (B1231860) source, such as sodium methoxide. The position of the incoming methoxy group is determined by the relative activation of the different halogenated positions on the pyridine ring.

A notable and well-documented method for the synthesis of 2-alkoxypyridines is the O-alkylation of the corresponding pyridone tautomer. researchgate.net In the context of this compound, this would involve the synthesis of 3-bromo-6-iodo-2-pyridone as a key intermediate. This pyridone can then be O-alkylated using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction proceeds via the formation of a pyridone anion, which acts as a nucleophile. The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, the nature of the counter-ion, and the alkylating agent. researchgate.net

A specific example of this approach involves the treatment of 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction, conducted at 100°C, yields the desired this compound.

Table 2: O-Alkylation of a Brominated Pyridone Precursor

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|

Advanced and Emerging Synthetic Routes

Modern organic synthesis has moved towards more efficient and selective methods for the construction of complex molecules. For polysubstituted pyridines like this compound, this has led to the development of sophisticated synthetic protocols that offer advantages over classical methods in terms of yield, regiocontrol, and substrate scope.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing pathways to reactions that are otherwise difficult to achieve. Recent advancements in this area have led to new methods for the functionalization of pyridine rings. nih.gov These methods often involve the use of transition metals like palladium to facilitate cross-coupling and cyclization reactions, enabling the introduction of various functional groups onto the pyridine scaffold. nih.gov

While direct transition metal-catalyzed halogenation at specific positions on a pre-formed 2-methoxypyridine (B126380) ring can be challenging, these catalysts are instrumental in the synthesis of precursors. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the initial substituted pyridine ring system, which can then undergo further halogenation steps. The electronic properties of the methoxy group, which is an electron-donating group, and the existing halogens influence the reactivity and regioselectivity of these catalytic processes.

A common strategy involves the initial synthesis of a simpler halogenated pyridine, such as 3-bromo-2-methoxypyridine, which can then be subjected to further functionalization. The synthesis of this precursor can be achieved through various methods, including the bromination of 2-methoxypyridine or the methylation of 3-bromo-2-hydroxypyridine. Subsequent iodination at the 6-position would then yield the target molecule.

Detailed research findings on specific transition metal-catalyzed reactions for the direct, one-pot synthesis of this compound are not extensively reported in the provided search results. The focus of the literature is more on multi-step syntheses that may involve transition metal-catalyzed steps for the formation of key intermediates.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the presence of a directed metalation group (DMG) on the ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the proton at the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org The reaction was independently discovered by Henry Gilman and Georg Wittig around 1940. wikipedia.org

The methoxy group (-OCH3) is a well-established DMG. wikipedia.org In the context of synthesizing this compound, a DoM strategy can be envisioned starting from 3-bromo-2-methoxypyridine. The methoxy group at the 2-position would direct the lithiation to the 3-position, which is already brominated. Therefore, an alternative approach is necessary.

A more plausible DoM strategy would involve starting with 2-methoxypyridine. The methoxy group would direct lithiation to the 6-position. However, to introduce both a bromine at the 3-position and an iodine at the 6-position, a multi-step approach is typically required.

A potential synthetic sequence employing DoM could be:

Bromination of 2-methoxypyridine: The initial step would be the bromination of 2-methoxypyridine to introduce the bromine atom at the 3-position, yielding 3-bromo-2-methoxypyridine. This is an electrophilic aromatic substitution reaction.

Directed Ortho-Metalation and Iodination: The subsequent step would involve the directed ortho-metalation of 3-bromo-2-methoxypyridine. While the methoxy group is a DMG, the presence of the bromine atom at the 3-position can influence the regioselectivity of the lithiation. The relative directing power of the methoxy group and the potential for halogen-metal exchange must be considered. Assuming the methoxy group directs lithiation to the 6-position, the resulting organolithium species can then be quenched with an iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to introduce the iodine atom at the 6-position.

The effectiveness of a DMG is influenced by its ability to coordinate with the lithium reagent. baranlab.org The strength of various DMGs has been studied, and while the methoxy group is effective, other groups like amides or carbamates can be stronger directing groups. organic-chemistry.org

Iii. Reactivity and Advanced Chemical Transformations of 3 Bromo 6 Iodo 2 Methoxypyridine

Chemoselective and Regioselective Cross-Coupling Reactions

The presence of both a bromo and an iodo substituent on the pyridine (B92270) core of 3-bromo-6-iodo-2-methoxypyridine is of significant interest for synthetic chemists. The differing bond strengths of C-I versus C-Br allows for selective activation under palladium catalysis, enabling regioselective and sequential cross-coupling reactions. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of substituents onto the pyridine ring.

The Suzuki-Miyaura reaction has been successfully employed to couple this compound with a diverse range of boronic acids. This includes aryl, heteroaryl, and alkyl boronic acids, demonstrating the broad applicability of this methodology. The reaction conditions can be tailored to accommodate the specific characteristics of the boronic acid partner, often involving a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. Research has shown that both electron-rich and electron-poor arylboronic acids, as well as various heteroarylboronic acids, can be effectively coupled. mdpi.com The use of sterically demanding phosphine (B1218219) ligands can be beneficial, particularly for challenging couplings involving sterically hindered boronic acids. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Dihalo-2-methoxypyridines

| Boronic Acid Type | Example Partner | Catalyst System | Product Type |

| Aryl | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted pyridine |

| Heteroaryl | Furan-2-boronic acid | PdCl₂(dppf), K₂CO₃ | Heteroaryl-substituted pyridine |

| Alkyl | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Alkyl-substituted pyridine |

This table is a representative summary based on typical Suzuki-Miyaura reaction conditions and may not reflect specific experimental results for this compound.

A key feature of the Suzuki-Miyaura coupling with this compound is the ability to achieve high chemoselectivity. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. illinois.edu This difference in reactivity allows for selective coupling at the 6-position (iodo) while leaving the 3-position (bromo) intact. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at the more reactive C-I bond. researchgate.net For instance, using a standard palladium catalyst like Pd(PPh₃)₄ under mild conditions will typically result in the selective substitution of the iodine atom. nih.gov

The differential reactivity of the two halogen atoms opens up the possibility for sequential and tandem double cross-coupling reactions. nih.gov After an initial selective Suzuki-Miyaura coupling at the iodo position, the remaining bromo substituent can undergo a second, different cross-coupling reaction. This allows for the controlled, stepwise introduction of two different substituents onto the pyridine ring.

For instance, an initial Suzuki coupling can be performed with one boronic acid, followed by isolation of the 3-bromo-6-aryl-2-methoxypyridine intermediate. This intermediate can then be subjected to a second Suzuki coupling with a different boronic acid to yield a 3,6-disubstituted-2-methoxypyridine. beilstein-journals.orgnih.gov Alternatively, one-pot, tandem double cross-coupling procedures have been developed where, after the initial coupling at the iodine site, the reaction conditions are modified (e.g., by increasing the temperature or changing the ligand) to facilitate the second coupling at the bromine site. nih.gov

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgscirp.org This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.

The Sonogashira coupling of this compound has been investigated with a variety of terminal alkynes, including both aromatic and aliphatic derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgscirp.org Similar to the Suzuki-Miyaura coupling, the reaction generally proceeds with high regioselectivity at the more reactive iodo position.

Optimized conditions often involve the use of catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with CuI. libretexts.org The choice of solvent and base can also be crucial, with combinations like triethylamine (B128534) in DMF or THF being commonly employed. wikipedia.orgscirp.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org The scope of the reaction is broad, allowing for the introduction of a range of functionalized alkyne moieties.

Table 2: Representative Alkyne Substrates in Sonogashira Coupling

| Alkyne Substrate | Catalyst System | Product Type |

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-(Phenylethynyl)-3-bromo-2-methoxypyridine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-3-bromo-2-methoxypyridine |

| 1-Heptyne | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 6-(Hept-1-yn-1-yl)-3-bromo-2-methoxypyridine |

This table illustrates the versatility of the Sonogashira coupling and is based on general principles of the reaction. Specific outcomes may vary based on experimental conditions.

Palladium-Catalyzed Sonogashira Coupling

Preferred Reactivity at the Iodide Position

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium center, which is often the rate-determining step in the catalytic cycle. wikipedia.orgntu.edu.sg

For this compound, this reactivity difference allows for selective functionalization at the 6-position (the site of the iodo group) while leaving the bromo group at the 3-position intact. This chemoselectivity is a cornerstone of its application in synthetic chemistry, enabling the introduction of a diverse range of substituents at the C6 position in a controlled manner. The subsequent functionalization of the remaining C-Br bond can then be achieved under more forcing reaction conditions.

Palladium-Catalyzed Heck Coupling

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene, represents a powerful tool for the vinylation of this compound. google.comorganic-chemistry.orglibretexts.org Leveraging the preferential reactivity of the C-I bond, the Heck reaction can be performed selectively at the 6-position.

While specific studies detailing the Heck coupling of this compound with a wide array of olefinic partners are not extensively documented in dedicated publications, the general scope of the Heck reaction is well-established. mdpi.comresearchgate.net It is anticipated that this compound would readily couple with a variety of electron-deficient and electron-neutral alkenes.

Table 1: Anticipated Substrate Scope of Olefinic Partners in the Heck Coupling of this compound

| Olefinic Partner | Expected Product Structure | Notes |

| Styrene (B11656) | 3-Bromo-2-methoxy-6-styrylpyridine | A standard coupling partner in Heck reactions. |

| Methyl acrylate | Methyl (E)-3-(3-bromo-2-methoxypyridin-6-yl)acrylate | Electron-deficient alkenes are generally excellent substrates. |

| Acrylonitrile | (E)-3-(3-bromo-2-methoxypyridin-6-yl)acrylonitrile | Another example of a highly reactive electron-deficient alkene. |

| 1-Octene | 3-Bromo-2-methoxy-6-((E)-oct-1-en-1-yl)pyridine | Aliphatic alkenes can also be employed, often requiring specific ligand systems. |

Typical reaction conditions would involve a palladium(0) or palladium(II) catalyst, a phosphine ligand, and a base in a polar aprotic solvent. The choice of ligand and base can be crucial for achieving high yields and selectivity.

The regioselectivity of the Heck reaction is generally high, with the aryl group typically adding to the less substituted carbon of the double bond in the olefinic partner. This is particularly true for terminal alkenes, leading to the formation of the (E)-isomer of the 1,2-disubstituted alkene as the major product. organic-chemistry.org In the case of intramolecular Heck reactions, the regioselectivity is often dictated by the ring size of the product being formed. libretexts.org For this compound, coupling with a terminal alkene like styrene would be expected to yield predominantly the (E)-stilbene derivative.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

The differential reactivity of the C-I and C-Br bonds in this compound extends to other important palladium-catalyzed cross-coupling reactions, allowing for a broad range of synthetic transformations.

Stille Coupling: This reaction involves the coupling of an organostannane with an aryl halide. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org this compound can be selectively coupled with various organostannanes at the 6-position. The Stille reaction is known for its tolerance of a wide range of functional groups. jk-sci.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an aryl halide. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its high reactivity and the ability to form carbon-carbon bonds under mild conditions. organic-chemistry.orgchem-station.com Selective coupling at the C-I bond of this compound with organozinc reagents is a feasible and powerful transformation.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. chemspider.comnih.gov The selective amination at the 6-position of this compound can be achieved with a variety of primary and secondary amines, providing access to 6-amino-3-bromo-2-methoxypyridine derivatives. The choice of ligand is critical in this reaction to achieve high yields and to avoid side reactions. nih.govnih.gov

Table 2: Overview of Other Transition Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Expected Product at C6 | General Features |

| Stille | R-Sn(Alkyl)₃ | 3-Bromo-2-methoxy-6-R-pyridine | Tolerant of many functional groups. wikipedia.orgjk-sci.com |

| Negishi | R-ZnX | 3-Bromo-2-methoxy-6-R-pyridine | High reactivity, mild conditions. wikipedia.orgchem-station.com |

| Buchwald-Hartwig | R¹R²NH | 3-Bromo-6-(N-R¹R²)-2-methoxypyridine | Forms C-N bonds with a wide range of amines. chemspider.comnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or at positions ortho and para to the nitrogen atom. youtube.comlibretexts.orgyoutube.com

Reactivity with Oxygen-Based Nucleophiles

The 6-position of the pyridine ring in this compound is activated towards nucleophilic attack due to its para-relationship with the ring nitrogen. While palladium-catalyzed reactions are generally preferred for their selectivity, under certain conditions, direct substitution of the iodo or bromo group by an oxygen-based nucleophile can occur.

In a documented example, this compound is mentioned as a reactant in a process involving sodium hydride. google.comgoogle.com While the full experimental details are part of a patent, the use of sodium hydride suggests the in situ formation of an alkoxide from an alcohol, which then acts as the nucleophile. The greater lability of the C-I bond compared to the C-Br bond would suggest that substitution is more likely to occur at the 6-position.

Table 3: Reactivity in Nucleophilic Aromatic Substitution with an Oxygen-Based Nucleophile

| Reactant | Nucleophile | Potential Product |

| This compound | RO⁻ (from ROH + NaH) | 3-Bromo-6-alkoxy-2-methoxypyridine |

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. For pyridyl systems, the ease of substitution generally follows the order of leaving group ability: F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions. nih.gov However, the specific electronic and steric environment of this compound can influence this reactivity pattern.

Reactivity with Nitrogen-Based Nucleophiles

The functionalization of pyridines with nitrogen-based nucleophiles is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming carbon-nitrogen bonds with halo-pyridines. In the case of this compound, the reaction with nitrogen nucleophiles can be directed to selectively substitute one of the two halogen atoms.

Research on related dihalopyridines demonstrates that the iodine at the C6 position is typically more reactive towards nucleophilic substitution than the bromine at the C3 position. This enhanced reactivity is attributed to the weaker carbon-iodine bond and the greater polarizability of iodine, which facilitates oxidative addition to the palladium catalyst. For instance, in the synthesis of complex heterocyclic structures, amination reactions are often carried out under conditions that favor the displacement of the iodo group while leaving the bromo group intact for subsequent transformations. acs.org

Detailed research findings on the amination of 2-bromo-6-methylaminopyridine highlight the utility of palladium catalysis in these transformations. georgiasouthern.edugeorgiasouthern.edu While specific data for this compound is not extensively published, the established principles of Buchwald-Hartwig amination on similar substrates can be applied. chemspider.com A typical reaction would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent like toluene (B28343) or dioxane. georgiasouthern.educhemspider.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product Type |

| Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 6-Amino-3-bromo-2-methoxypyridine derivative |

| Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 6-(Dialkylamino)-3-bromo-2-methoxypyridine derivative |

| Amide | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 110 | 6-Amido-3-bromo-2-methoxypyridine derivative |

This table represents generalized conditions based on known amination reactions of analogous halopyridines.

Analysis of Regioselectivity in Halogen Displacement

The regioselectivity of nucleophilic substitution in dihalopyridines is governed by a combination of electronic and steric factors. In this compound, the two halogen atoms are in electronically distinct positions. The C6 position is para to the ring nitrogen, which strongly activates it towards nucleophilic aromatic substitution (SNAr) by stabilizing the Meisenheimer intermediate. Conversely, the C3 position lacks this activation.

Furthermore, in metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the low-valent metal center. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition. This inherent difference in reactivity allows for highly selective substitution at the C6 position.

Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of nucleophilic attack. researchgate.net However, the overwhelming electronic preference for substitution at the activated C6 position and the superior reactivity of the C-I bond in cross-coupling reactions mean that reactions with nucleophiles will almost exclusively occur at the 6-iodo position of this compound. This allows the bromine atom at C3 to be retained as a handle for subsequent, different chemical transformations.

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful technique for converting organic halides into highly reactive organometallic reagents. wikipedia.org This transformation is particularly useful for this compound, as the differential reactivity of the two halogens allows for the regioselective formation of an organometallic species, which can then be trapped with a wide array of electrophiles.

Lithium-Halogen Exchange Protocols

Lithium-halogen exchange is a rapid and often high-yielding reaction, typically performed at low temperatures to prevent side reactions. harvard.eduresearchgate.net The rate of exchange follows the trend I > Br > Cl, making it an ideal method for the selective metallation of this compound at the C6 position. wikipedia.orgharvard.edu Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are commonly used. tcnj.edu

The reaction is typically conducted in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78°C to -100°C. tcnj.edubyu.edu The addition of the alkyllithium reagent to a solution of the pyridine substrate results in a fast exchange, generating the 2-bromo-3-methoxy-6-lithiopyridine intermediate. This highly reactive species is generally not isolated but used directly in the next step.

Table 2: Typical Protocol for Lithium-Halogen Exchange

| Reagent | Equivalents | Solvent | Temperature (°C) | Intermediate Formed |

| n-BuLi | 1.0 - 1.1 | THF | -78 | 2-Bromo-3-methoxy-6-lithiopyridine |

| t-BuLi | 2.1 (one for exchange, one to consume t-BuI) | THF/pentane | -78 to -120 | 2-Bromo-3-methoxy-6-lithiopyridine |

Magnesium-Halogen Exchange (Grignard Reagent Formation)

Grignard reagents are among the most common organometallic compounds in organic synthesis. wikipedia.org While traditionally formed by the direct insertion of magnesium metal into an organic halide, modern methods often employ halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl). These reagents offer greater functional group tolerance and can achieve selective exchange.

Similar to lithium-halogen exchange, the iodine atom is more susceptible to exchange than bromine. Reacting this compound with i-PrMgCl would selectively form the corresponding pyridyl-6-magnesium halide. researchgate.net This Grignard reagent is less basic and reactive than its organolithium counterpart, which can be advantageous in the presence of sensitive functional groups.

Zinc-Halogen Exchange Reactions

Organozinc reagents offer a milder alternative to organolithiums and Grignards, displaying excellent functional group tolerance. They can be prepared by the direct insertion of activated zinc (e.g., Rieke zinc) into an organic halide. nih.gov For pyridyl systems, the addition of lithium chloride has been shown to dramatically improve the rate and yield of zinc insertion into C-Br bonds. nih.gov It is expected that the more reactive C-I bond in this compound would readily undergo oxidative addition with activated zinc, even under mild conditions, to furnish the 2-bromo-3-methoxy-6-pyridylzinc halide.

Broadening the Scope of Electrophilic Trapping Agents

Once the organometallic intermediate (lithium, magnesium, or zinc) is formed regioselectively at the C6 position, it can be "trapped" by a vast range of electrophiles to introduce new functional groups. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful synthetic route to a diverse library of 6-substituted 3-bromo-2-methoxypyridines.

The choice of electrophile determines the nature of the final product. The bromo-substituent at the C3 position remains available for further functionalization, such as Suzuki or Sonogashira coupling, enabling the rapid construction of complex molecular architectures.

Table 3: Examples of Electrophilic Quenching of 6-Metallo-3-bromo-2-methoxypyridine

| Organometallic Intermediate (M) | Electrophile | Reagent Example | Product Class |

| Li | Aldehyde/Ketone | Benzaldehyde | Secondary Alcohol |

| Li | Carboxylation | CO₂ (gas) | Carboxylic Acid |

| Li | Borylation | Triisopropyl borate | Boronic Ester |

| MgCl | Acylation | Acetyl chloride | Ketone |

| ZnBr | Cross-coupling | Aryl iodide (with Pd catalyst) | Biaryl |

This table illustrates the potential synthetic outcomes based on established reactions of pyridyl organometallics with various electrophiles. tcnj.edunih.govdiva-portal.org

Tailored Functionalization Strategies

Advanced synthetic methodologies can be employed to selectively target the different positions of the this compound scaffold. These strategies hinge on the careful choice of reagents and reaction conditions to exploit the inherent reactivity of the methoxy (B1213986) group and the carbon-halogen bonds, or to activate specific C-H bonds through directed metalation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.net The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho-position. organic-chemistry.orgclockss.org For pyridine derivatives, the 2-methoxy group is recognized as a moderately effective DMG that typically directs lithiation to the C-3 position. organic-chemistry.orgclockss.org

In the specific case of this compound, the primary ortho-position to the methoxy director (C-3) is already substituted with a bromine atom. This steric hindrance and the absence of a proton at C-3 prevent a standard DoM reaction at this site. Consequently, functionalization via lithiation must proceed through alternative pathways. The two principal competing reactions are direct C-H deprotonation at other positions (C-4 or C-5) and metal-halogen exchange at either the C-3 or C-6 position.

Given the high reactivity of the carbon-iodine bond towards organolithium reagents, metal-halogen exchange is the most probable outcome, occurring preferentially at the C-6 position over the less reactive carbon-bromine bond. This exchange reaction is typically very fast, even at low temperatures, and would yield a 6-lithiated pyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-6 position, effectively replacing the iodine atom.

Below is a table summarizing the potential outcomes of treating this compound with common lithiating agents.

| Reagent | Predicted Intermediate | Potential Electrophiles (E+) | Resulting Product Structure |

| n-Butyllithium (n-BuLi) | 3-Bromo-2-methoxy-6-lithiopyridine | DMF, CO₂, R₃SiCl, RCHO | 3-Bromo-2-methoxy-6-E-pyridine |

| sec-Butyllithium (s-BuLi) | 3-Bromo-2-methoxy-6-lithiopyridine | DMF, CO₂, R₃SiCl, RCHO | 3-Bromo-2-methoxy-6-E-pyridine |

| Lithium diisopropylamide (LDA) | Deprotonation at C-4 or C-5 | D₂O, R₃SiCl | 3-Bromo-6-iodo-2-methoxy-4/5-deuterio/silyl-pyridine |

Table 1: Predicted Reactivity in Directed Lithiation Strategies.

The 2-methoxy group is a key functional handle that can be transformed to alter the electronic properties and hydrogen-bonding capabilities of the pyridine ring. The most significant transformation is the cleavage of the methyl ether to yield the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This demethylation reaction is a common strategy in the synthesis of pharmaceutical and agrochemical compounds.

Cleavage of aryl methyl ethers is typically accomplished using strong protic acids or Lewis acids. masterorganicchemistry.com Strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr) protonate the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.com A subsequent nucleophilic attack by the conjugate base (I⁻ or Br⁻) on the methyl group via an Sₙ2 mechanism completes the cleavage. masterorganicchemistry.com

Alternatively, Lewis acids such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃) are highly effective reagents for demethylation. nih.gov Boron tribromide, a particularly powerful reagent, coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating cleavage upon workup. Lewis acid-mediated cleavage can sometimes offer greater selectivity, especially in complex molecules with multiple sensitive functional groups. nih.gov

| Reagent | Typical Conditions | Product | General Mechanism |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 3-Bromo-6-iodo-2-hydroxypyridine | Lewis acid coordination to ether oxygen, followed by nucleophilic cleavage. |

| Hydrogen bromide (HBr) | Acetic acid, reflux | 3-Bromo-6-iodo-2-hydroxypyridine | Protonation of ether oxygen, followed by Sₙ2 attack by Br⁻ on the methyl group. masterorganicchemistry.com |

| Hydrogen iodide (HI) | Acetic acid, reflux | 3-Bromo-6-iodo-2-hydroxypyridine | Protonation of ether oxygen, followed by Sₙ2 attack by I⁻ on the methyl group. masterorganicchemistry.com |

| Aluminum trichloride (AlCl₃) | Inert solvent, heat | 3-Bromo-6-iodo-2-hydroxypyridine | Lewis acid coordination to ether oxygen and potentially the pyridine nitrogen, facilitating cleavage. nih.gov |

Table 2: Reagents for the Demethylation of this compound.

Iv. Applications of 3 Bromo 6 Iodo 2 Methoxypyridine As a Key Building Block in Complex Chemical Synthesis

Design and Construction of Polyfunctionalized Pyridine (B92270) Scaffolds

Substituted pyridine rings are a cornerstone of many biologically active molecules, making the development of modular and efficient synthetic methods highly desirable. nih.gov The unique substitution pattern of 3-Bromo-6-iodo-2-methoxypyridine offers a pre-functionalized scaffold that can be elaborated into a diverse array of more complex structures.

The primary synthetic utility of this compound lies in its capacity for regioselective functionalization. The carbon-iodine bond at the C-6 position is significantly more reactive towards oxidative addition to a transition metal catalyst (typically palladium or copper) than the carbon-bromine bond at the C-3 position. This reactivity difference allows for selective coupling at the C-6 position while leaving the C-3 bromine intact for subsequent transformations.

This orthogonal reactivity enables a programmed, stepwise approach to synthesis. For instance, a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction can be performed selectively at the C-6 position. The resulting 3-bromo-2-methoxy-6-substituted pyridine can then be subjected to a second, distinct coupling reaction at the C-3 position. This strategy provides access to specific regioisomers of trisubstituted pyridines that would be challenging to prepare through traditional condensation or cycloaddition methods. nih.gov

Table 1: Orthogonal Functionalization Strategy

| Step | Position | Reaction Type | Reagents | Product |

|---|---|---|---|---|

| 1 | C-6 (Iodo) | Suzuki Coupling | R¹-B(OH)₂, Pd catalyst, Base | 3-Bromo-2-methoxy-6-R¹-pyridine |

This table illustrates a hypothetical two-step reaction sequence demonstrating the regioselective functionalization of this compound.

Building upon the principle of regioselective functionalization, this compound serves as an excellent starting material for creating highly substituted and sterically congested pyridine frameworks. The ability to introduce different functional groups in a controlled manner is crucial for exploring the structure-activity relationships of new chemical entities.

The synthesis of complex molecules, such as gamma-secretase modulators, often involves the construction of highly decorated heterocyclic cores. nih.gov For example, a synthetic route might begin with the introduction of an aryl or heteroaryl group at the C-6 position via a Suzuki coupling. The bromine at C-3 can then be converted to an amino, alkyl, or other functional group using a different catalytic system. The methoxy (B1213986) group at C-2 not only influences the electronic properties of the ring but can also be demethylated to a hydroxypyridine, providing another point for diversification. nih.gov This stepwise approach is a powerful tool for building molecular complexity from a relatively simple starting material.

Precursors for Advanced Heterocyclic Ring Systems

Beyond simple substitution, the dihalogenated nature of this compound allows it to be used in reactions that build new rings onto the pyridine core, leading to fused, spiro, and bridged heterocyclic systems.

Annulation, or ring-forming, reactions can be employed to construct bicyclic and polycyclic systems containing a pyridine ring. For instance, a group introduced at the C-6 position can be designed to react with the bromine atom at C-3 in an intramolecular cyclization. Alternatively, a double cross-coupling reaction with a bifunctional reagent can be envisioned to form a new ring.

This strategy is used to synthesize various fused heterocycles, such as thieno[2,3-b]pyridines and pyrido[3,4-d]pyrimidines, which are of interest in medicinal chemistry. mdpi.combldpharm.com For example, a Sonogashira coupling at C-6 followed by an intramolecular reaction involving the C-3 bromine could lead to a fused system. The synthesis of novel pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones has been achieved through related ring-opening/ring-closure strategies on functionalized pyridine precursors, highlighting the utility of such building blocks in creating complex heterocyclic architectures. nih.gov

Spirocyclic systems, which contain two rings connected by a single common atom, are increasingly important in drug design due to their rigid, three-dimensional structures. nih.govnih.gov While direct synthesis of spirocycles from this compound is not widely reported, the compound can serve as a key intermediate. A common strategy involves functionalizing one of the halogenated positions with a chain containing a reactive group. An subsequent intramolecular cyclization of this chain onto an adjacent position on the pyridine ring would form the spirocyclic core.

For example, a boronic ester could be installed at the C-6 position via a Miyaura borylation. Subsequent functionalization of the ester and an intramolecular cyclization could, in principle, generate a spiro-dihydropyridine, which could then be further modified. nih.gov General methods for synthesizing spirocyclic piperidines often rely on radical cyclization or dearomative processes initiated on a pre-functionalized pyridine. nih.govresearchgate.net

Bridged pyridine compounds, where two non-adjacent atoms of the ring are connected by a bridge, represent another class of complex three-dimensional structures. The synthesis of such compounds from a starting material like this compound would likely involve a multi-step sequence to install functional groups at appropriate positions, followed by a ring-closing reaction to form the bridge.

Intermediate in the Synthesis of Targeted Chemical Libraries

The modular and predictable reactivity of this compound makes it an ideal scaffold for the synthesis of targeted chemical libraries for high-throughput screening. The ability to perform sequential, orthogonal cross-coupling reactions allows for the rapid generation of a large number of analogues from a common intermediate.

In drug discovery, it is often necessary to synthesize a library of related compounds to optimize properties like potency, selectivity, and metabolic stability. nih.gov By using this compound as the starting scaffold, chemists can systematically vary the substituents at the C-6 and C-3 positions.

Table 2: Exemplar Library Synthesis Scheme

| Scaffold | R¹ Group (at C-6) | R² Group (at C-3) |

|---|---|---|

| 2-Methoxy-pyridine | Aryl A | Amine 1 |

| 2-Methoxy-pyridine | Aryl A | Amine 2 |

| 2-Methoxy-pyridine | Aryl B | Amine 1 |

This combinatorial approach, enabled by the differential reactivity of the two halogen atoms, accelerates the discovery of lead compounds by allowing for a broad yet systematic exploration of chemical space around the privileged pyridine core. The development of gamma-secretase modulators, for instance, benefited from a convergent synthetic strategy that allowed for the preparation of a variety of novel analogues with focused alterations. nih.gov

Contributions to Materials Science Precursor Synthesis

The unique electronic and structural features of the pyridine ring, combined with the ability to introduce a wide range of functional groups, make this compound a promising precursor for the synthesis of advanced materials with tailored optical and electronic properties.

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property gives them interesting electronic and optical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthesis of well-defined conjugated polymers often relies on the polymerization of di-functionalized monomers using cross-coupling reactions. This compound, with its two reactive halogen sites, can theoretically serve as a monomer in polycondensation reactions. The methoxy group can also influence the polymer's solubility and electronic properties. While specific examples of polymers derived directly from this compound are not extensively documented, the use of dihalogenated aromatic compounds in the synthesis of conjugated polymers is a well-established strategy. google.com The differential reactivity of the C-I and C-Br bonds could also be exploited to create more complex, ordered polymer structures.

Beyond polymers, this compound can serve as a starting point for the synthesis of smaller, well-defined organic molecules for optoelectronic applications. These can include fluorescent dyes, non-linear optical materials, and components of organic field-effect transistors (OFETs). The pyridine ring itself is an electron-deficient system, which can be advantageous in designing materials with specific electron-transporting properties. The methoxy group acts as an electron-donating group, which can be used to tune the electronic energy levels of the final molecule.

Research on iodo-substituted spiro-fused pyridines has highlighted their potential in electronic applications. metu.edu.tr The synthesis of such complex structures often begins with appropriately functionalized pyridine precursors. The ability to selectively introduce different groups at the 3- and 6-positions of this compound makes it a valuable intermediate for building up the complex molecular architectures required for advanced functional materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-3,5-diarylpyridine |

| 2-amino-5-bromo-3-iodopyridine |

| 2,6-dibromo-3-aminopyridine |

| This compound |

| ALK2 |

| Bedaquiline |

| iodo-substituted spiro-fused pyridines |

V. Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Cross-Coupling and Substitution Processes

The presence of two different halogen atoms (bromine and iodine) on the pyridine (B92270) ring of 3-Bromo-6-iodo-2-methoxypyridine introduces a significant element of selectivity into its reactions. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, a factor that is foundational to the compound's selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For this compound, these reactions can be directed to produce either mono-arylated or teraryl derivatives selectively. rsc.org The generally accepted mechanism for the Suzuki-Miyaura reaction, which can be applied to this substrate, involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.

The catalytic cycle typically proceeds through the following key steps:

Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. Given the higher reactivity of the C-I bond, oxidative addition is expected to occur preferentially at the C-6 position of this compound. This forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the case of this compound, a single iteration of this cycle with one equivalent of a boronic acid would lead to a mono-arylated product, where the aryl group is attached at the 6-position. Subsequent reaction at the C-3 bromine position can lead to diarylated products if desired.

Regiochemical control is a critical aspect of the reactions involving this compound. The selective reaction at one halogen site over the other is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst. This inherent difference allows for sequential, site-selective cross-coupling reactions.

Studies on other polyhalogenated pyridines have demonstrated that regioselectivity can be finely tuned. For instance, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, a significant preference for reaction at the 2-position is observed. researchgate.net For 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution can also be controlled. nih.gov These examples underscore that the electronic environment of the pyridine ring, including the inductive effects of substituents and the position of the nitrogen atom, plays a crucial role in modulating the reactivity of the C-X bonds. In this compound, the electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing nature of the pyridine nitrogen influence the electron density at the C-3 and C-6 positions, further contributing to the differential reactivity of the two halogen sites.

The choice of palladium catalyst and, more importantly, the associated ligands, can have a profound impact on the efficiency and selectivity of cross-coupling reactions. Ligands can influence the catalyst's stability, solubility, and reactivity, and can be used to tune the outcome of a reaction. For instance, in the Suzuki-Miyaura reaction of 2,5-dibromo-3-methylthiophene, both mono- and di-substituted products could be obtained by controlling the stoichiometry of the boronic acid, with the reaction showing high tolerance for various functional groups. nih.gov

The challenges in cross-coupling reactions with halopyridines often include the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit or retard the catalytic cycle. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by stabilizing the palladium catalyst and promoting the desired oxidative addition and reductive elimination steps. In some cases, the choice of ligand can even invert the expected regioselectivity, highlighting the intricate interplay between the substrate, catalyst, and ligands in determining the reaction's course.

Advanced Computational Chemistry Applications

Computational chemistry provides invaluable insights into the electronic properties and reactivity of molecules like this compound, complementing experimental findings with a detailed theoretical framework.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on this compound are not widely published, analysis of similar substituted pyridines can provide a strong indication of its expected properties. For example, a DFT study on 3,5-dibromo-2,6-dimethoxypyridine (B580082) has provided detailed information on its optimized geometry, vibrational frequencies, and electronic properties. Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by calculations of various electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In a DFT analysis of a related compound, 2-bromo-3-hydroxy-6-methylpyridine, the frontier orbital gap was calculated to be -5.39512 eV. For another related molecule, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. These values are influenced by the specific substituents and their positions on the pyridine ring.

For this compound, it is expected that the HOMO would have significant contributions from the p-orbitals of the iodine and bromine atoms, as well as the pyridine ring. The LUMO is likely to be a π* orbital of the pyridine ring system. A smaller HOMO-LUMO gap generally suggests higher reactivity. The precise energies and distributions of these orbitals would determine the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for the observed reactivity in cross-coupling and other reactions.

Table of Calculated Electronic Properties for an Analogous Compound (6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine)

| Parameter | Value (eV) |

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

This data is for an analogous compound and is presented for illustrative purposes.

Density Functional Theory (DFT) Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

In substituted pyridines, the MEP map highlights the influence of different functional groups on the molecule's reactivity. For instance, in a related compound, 3-bromo-2-hydroxypyridine, computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have shown distinct potential regions. mdpi.com The color-coded map ranges from red (most negative potential) to blue (most positive potential).

For this compound, one can anticipate that the nitrogen atom in the pyridine ring will be a region of negative potential (red or yellow), making it a likely site for protonation or interaction with electrophiles. The regions around the hydrogen atoms and the bromine and iodine atoms, particularly the "sigma-hole" on the halogens, would exhibit positive potential (blue or green), indicating their susceptibility to nucleophilic attack. The methoxy group would also influence the charge distribution, with the oxygen atom being a site of negative potential.

Illustrative MEP Data for a Substituted Pyridine

To illustrate the kind of data obtained from MEP analysis, the following table presents calculated MEP values for different regions of a model substituted pyridine, based on findings for similar compounds. mdpi.com

| Molecular Region | Potential Range (Hartree) | Implied Reactivity |

| Pyridine Nitrogen | -0.025 to -0.015 | Nucleophilic/Electrophile attraction |

| C-H Bonds | +0.005 to +0.015 | Weakly electrophilic |

| Halogen (σ-hole) | +0.010 to +0.025 | Electrophilic/Halogen bonding |

| Methoxy Oxygen | -0.020 to -0.010 | Nucleophilic |

This data is illustrative and based on computational studies of similar substituted pyridines. The exact values for this compound would require specific calculations.

Calculation of Reactivity Indices and Fukui Functions

The Fukui function, in particular, is crucial for predicting regioselectivity. It is calculated for each atomic site in the molecule:

f+(r) : for nucleophilic attack (reactivity towards an electron-donating reagent)

f-(r) : for electrophilic attack (reactivity towards an electron-accepting reagent)

f0(r) : for radical attack

For this compound, the calculation of Fukui functions would likely indicate that the pyridine nitrogen is a primary site for electrophilic attack (high f-(r) value). The carbon atoms attached to the bromine and iodine atoms are expected to be susceptible to nucleophilic attack (high f+(r) values), with the relative magnitudes of these values indicating the preferred site of reaction.

Illustrative Reactivity Indices for a Substituted Pyridine

The following table shows representative calculated global and local reactivity descriptors for a model substituted pyridine, based on published data for similar compounds. mdpi.comnih.gov

| Descriptor | Value (illustrative) | Interpretation |

| Global Descriptors | ||

| HOMO Energy | -6.8 eV | Propensity to donate electrons |

| LUMO Energy | -1.5 eV | Propensity to accept electrons |

| Energy Gap (HOMO-LUMO) | 5.3 eV | Chemical stability |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.25 | Overall electrophilic nature |

| Local Descriptors (Fukui Functions) | ||

| f- (N1) | 0.25 | High susceptibility to electrophilic attack |

| f+ (C3-Br) | 0.18 | Susceptibility to nucleophilic attack |

| f+ (C6-I) | 0.22 | Higher susceptibility to nucleophilic attack |

This data is illustrative and based on computational studies of similar substituted pyridines. The exact values for this compound would require specific calculations.

Computational Prediction of Regioselectivity and Chemoselectivity in Complex Transformations

In a molecule with multiple reactive sites like this compound, predicting the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) is a significant challenge. Computational models are invaluable for addressing this. By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely product.

For this compound, a key question would be the relative reactivity of the C-Br and C-I bonds in reactions like cross-coupling. Computational studies can model the reaction with a catalyst and substrate, calculating the energies of the transition states for oxidative addition at the C-Br bond versus the C-I bond. Generally, the C-I bond is weaker and more readily undergoes oxidative addition, suggesting that reactions would preferentially occur at this site.

Theoretical Studies on Reaction Transition States and Intermediates

Understanding the structure and energy of transition states and intermediates is fundamental to elucidating reaction mechanisms. Computational chemistry allows for the detailed characterization of these transient species, which are often difficult or impossible to observe experimentally. libretexts.orgmdpi.com

For reactions involving this compound, such as a Suzuki or Sonogashira coupling, theoretical studies can map out the entire reaction profile. libretexts.org This involves:

Locating the transition state structures for each step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Calculating the activation energy for each step, which determines the rate of that step.

Identifying and characterizing any intermediates that may be formed during the reaction.

These studies can reveal the rate-determining step of the reaction and provide a detailed, atomistic understanding of how the transformation occurs. For instance, in a cross-coupling reaction, calculations might show that the oxidative addition of the C-I bond to a palladium(0) catalyst has a lower activation barrier than the corresponding addition to the C-Br bond, thus explaining the observed chemoselectivity.

Vi. Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships.

Proton NMR (¹H NMR) is fundamental in determining the number of different types of protons in a molecule, their relative numbers, and their neighboring atoms. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. For instance, in derivatives of 3-Bromo-6-iodo-2-methoxypyridine, the protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the methoxy (B1213986) group. The coupling between adjacent protons, observed as splitting of signals (e.g., doublets, triplets), reveals the connectivity of the proton-bearing fragments.

For example, in a hypothetical derivative where the iodine at the 6-position is replaced by a phenyl group, the protons on the pyridine ring and the newly introduced phenyl ring would show distinct signals. The integration of these signals would correspond to the number of protons in each environment.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| Pyridine H-4 | Dependent on substitution | Doublet |

| Pyridine H-5 | Dependent on substitution | Doublet |

| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | Singlet |

| Aromatic Protons (Substituent) | ~7.0 - 8.0 | Multiplet |

This table represents hypothetical data for a derivative and is for illustrative purposes.

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in a derivative of this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. Carbons attached to electronegative atoms like bromine, iodine, and oxygen will be deshielded and appear at a higher chemical shift (downfield).

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-2 (attached to -OCH₃) | ~160 - 165 |

| C-3 (attached to Br) | ~110 - 115 |

| C-4 | ~140 - 145 |

| C-5 | ~115 - 120 |

| C-6 (attached to I) | ~90 - 95 |

| Methoxy Carbon (-OCH₃) | ~55 - 60 |

This table represents hypothetical data for the parent compound and is for illustrative purposes. Actual shifts will vary with substitution.

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, resolving overlapping signals and revealing intricate connectivity pathways.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton spin systems within a molecule, confirming the connectivity of adjacent protons in the pyridine ring and any attached substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing long-range correlations. For instance, the protons of the methoxy group would show an HMBC correlation to the C-2 carbon of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method that provides crucial information about the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. The fragmentation pattern is highly characteristic of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of the molecule can be deduced and the positions of substituents can often be confirmed. For example, in a derivative of this compound, the fragmentation pattern would likely show the loss of the methoxy group, the bromine atom, or the iodine atom, providing evidence for their presence and attachment to the pyridine ring. The specific fragmentation pathways can help to differentiate between isomers.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. For novel derivatives of This compound , this technique offers unparalleled insights into their atomic connectivity, stereochemistry, and the subtle interplay of intermolecular forces that dictate their solid-state architecture.

The synthesis of new molecules from This compound can lead to various isomers or unexpected reaction products. X-ray crystallography provides the ultimate proof of structure by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This level of detail is crucial for verifying the intended molecular framework and stereochemistry of the synthesized derivatives.

For instance, in the characterization of related substituted pyridines, such as 2-Iodo-3-methoxy-6-methylpyridine , single-crystal X-ray diffraction was instrumental in confirming the iodo-substitution at the 2-position of the pyridine ring. nih.gov The study revealed that the asymmetric unit could even contain multiple independent molecules, highlighting the complexity of crystal packing. nih.gov For any new derivative of This compound , obtaining a high-quality crystal suitable for X-ray diffraction analysis would be a critical step in its structural elucidation, providing irrefutable evidence of its atomic arrangement.

A hypothetical data table for a novel derivative, for example, a phenyl-substituted derivative at the 6-position, might look as follows, with the data being essential for publication and database submission.

Hypothetical Crystallographic Data for a Phenyl-Substituted Derivative of 3-Bromo-2-methoxypyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₉BrINO |

| Formula Weight | 389.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 109.34 |

| γ (°) | 90 |

| Volume (ų) | 1300.5 |

| Z | 4 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Beyond simple structural confirmation, X-ray crystallography provides a wealth of information about the molecule's conformation in the solid state and the non-covalent interactions that govern its crystal packing. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking, which are crucial in determining the material's physical properties.

For example, in the crystal structure of 2-Iodo-3-methoxy-6-methylpyridine , weak intermolecular C—H···O hydrogen bonds were observed to link molecules into dimers, contributing to the stability of the crystal lattice. nih.gov The study also noted the absence of strong halogen···halogen interactions, with the shortest intermolecular I-I distance being 4.266 Å. nih.gov The orientation of the methoxy and methyl groups was also clearly defined. nih.gov

Similarly, for derivatives of This compound , analysis of the crystal structure would reveal the preferred orientation of the methoxy group relative to the pyridine ring and the nature of intermolecular contacts involving the bromine and iodine atoms. The presence of both a bromine and an iodine atom offers the potential for interesting halogen bonding motifs, which are of significant interest in crystal engineering and materials science. The planarity of the pyridine ring and any attached substituents would also be precisely determined. nih.gov

Common Intermolecular Interactions in Substituted Pyridine Crystals

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Often involves a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. |

| Halogen Bonding | An attractive interaction between a halogen atom (Lewis acid) and a Lewis base. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

This table provides a general overview of potential interactions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Investigating Molecular Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic systems of molecules. For derivatives of This compound , these methods offer valuable insights into their molecular structure and reactivity.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For a derivative of This compound , the IR spectrum would be expected to show characteristic peaks for the C-O stretching of the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations. The presence of the bromine and iodine atoms also influences the fingerprint region of the spectrum (typically below 1500 cm⁻¹). Any chemical modifications to the starting material would result in new or shifted peaks in the IR spectrum, confirming the success of the reaction. For instance, the introduction of a cyano group in related 2-methoxypyridine-3-carbonitrile derivatives gives a sharp, characteristic nitrile (-CN) stretch in the IR spectrum.

Hypothetical IR Absorption Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (methyl) | Stretch | 2950-2850 |

| C=C, C=N (pyridine ring) | Stretch | 1600-1450 |

| C-O (methoxy) | Asymmetric Stretch | 1250-1200 |

| C-O (methoxy) | Symmetric Stretch | 1050-1000 |

| C-Br | Stretch | 650-550 |

| C-I | Stretch | 550-500 |

Note: These are typical ranges and can vary based on the specific molecular structure.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorption (λ_max) are related to the energy difference between the electronic ground state and excited states. This technique is particularly sensitive to the extent of conjugation in a molecule.

For derivatives of This compound , the UV-Vis spectrum would reveal information about the π-electron system of the pyridine ring and any conjugated substituents. Modifications to the molecule that extend the conjugated system, such as the introduction of an aromatic ring or a double bond, would be expected to cause a bathochromic (red) shift in the λ_max values. This is because a larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hypothetical UV-Vis Absorption Data for Derivatives of this compound

| Derivative | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Starting Material | Ethanol | 285 | 8,500 |

| Phenyl-substituted derivative | Ethanol | 310 | 15,000 |

| Vinyl-substituted derivative | Ethanol | 300 | 12,000 |

Note: This data is illustrative and demonstrates the expected trends with increasing conjugation.

Vii. Future Research Directions and Perspectives in the Chemistry of 3 Bromo 6 Iodo 2 Methoxypyridine

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Bromo-6-iodo-2-methoxypyridine and its derivatives is expected to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. Research in this area will likely focus on minimizing waste, improving energy efficiency, and utilizing renewable resources.

Key research objectives include:

One-Pot and Multicomponent Reactions: Developing one-pot syntheses that combine several steps without isolating intermediates can significantly reduce solvent waste and reaction time. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a highly efficient and atom-economical approach to pyridine (B92270) derivatives. nih.govacs.org The use of microwave-assisted organic synthesis (MAOS) in these MCRs has been shown to provide excellent yields, pure products, and short reaction times, offering a greener alternative to conventional heating. acs.org

Eco-Friendly Solvents and Catalysts: The exploration of less toxic and more environmentally benign solvents, such as water, ethanol, or ionic liquids, is a critical goal. biosynce.comscilit.com Concurrently, replacing traditional stoichiometric reagents with catalytic amounts of less hazardous metals, like iron, is a promising direction. Iron-catalyzed cyclization reactions, for example, have been successfully used for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or sonochemistry can lead to faster reactions at lower bulk temperatures, thereby reducing energy consumption compared to traditional reflux conditions.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Synthesis

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like DMF, Chloroform. | Focus on water, ethanol, ionic liquids, or solvent-free conditions. biosynce.com |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of low-toxicity metals (e.g., Iron) or organocatalysts. rsc.org |

| Energy | Typically reliant on prolonged heating (conventional reflux). | Utilizes energy-efficient methods like microwave or ultrasound irradiation. acs.org |

| Process | Multi-step synthesis with isolation of intermediates. | Emphasis on one-pot, tandem, or multicomponent reactions. nih.gov |

| Waste | Generates significant amounts of by-products and solvent waste. | High atom economy, reduced by-products, and recyclable catalysts minimize waste. |